2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid
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Overview
Description
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the appropriate positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The biological activity of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the core structure but lacks the acetic acid moiety.
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid: Similar structure with a different substitution pattern.
Uniqueness: 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)5-7-2-1-6-3-4-10-9(6)11-7/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
OWTUPZQBIUBVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CC(=O)O |
Origin of Product |
United States |
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